Benz(a)anthracen-6-ol, 7,12-dimethyl-
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Overview
Description
Benz(a)anthracen-6-ol, 7,12-dimethyl- is a polycyclic aromatic hydrocarbon with the molecular formula C20H16O. It is a derivative of benz(a)anthracene, characterized by the presence of hydroxyl and methyl groups at specific positions on the aromatic rings. This compound is known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracen-6-ol, 7,12-dimethyl- typically involves the alkylation of benz(a)anthracene. One common method is the Friedel-Crafts alkylation, where benz(a)anthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The hydroxyl group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of Benz(a)anthracen-6-ol, 7,12-dimethyl- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracen-6-ol, 7,12-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The aromatic rings can be reduced under specific conditions to form partially hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated, methylated, and various substituted derivatives of Benz(a)anthracen-6-ol, 7,12-dimethyl-.
Scientific Research Applications
Benz(a)anthracen-6-ol, 7,12-dimethyl- is extensively used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a model compound in studying the reactivity of polycyclic aromatic hydrocarbons.
Biology: Investigated for its interactions with biological macromolecules and its potential mutagenic and carcinogenic effects.
Medicine: Studied for its role in the development of cancer and as a potential therapeutic target.
Industry: Utilized in the synthesis of advanced materials and as a precursor in the production of various chemical compounds.
Mechanism of Action
The mechanism of action of Benz(a)anthracen-6-ol, 7,12-dimethyl- involves its interaction with cellular components, leading to various biological effects. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound can also generate reactive oxygen species, contributing to oxidative stress and cellular damage.
Comparison with Similar Compounds
Similar Compounds
- Benz(a)anthracene
- 7,12-Dimethylbenz(a)anthracene
- 9,10-Dimethyl-1,2-benzanthracene
Uniqueness
Benz(a)anthracen-6-ol, 7,12-dimethyl- is unique due to the presence of both hydroxyl and methyl groups, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying the structure-activity relationships of polycyclic aromatic hydrocarbons.
Properties
CAS No. |
60049-69-6 |
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Molecular Formula |
C20H16O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
7,12-dimethylbenzo[a]anthracen-6-ol |
InChI |
InChI=1S/C20H16O/c1-12-15-8-5-6-9-16(15)13(2)20-18(21)11-14-7-3-4-10-17(14)19(12)20/h3-11,21H,1-2H3 |
InChI Key |
BMVBOHOCDCRUHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC=C3C=C(C2=C(C4=CC=CC=C14)C)O |
Origin of Product |
United States |
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